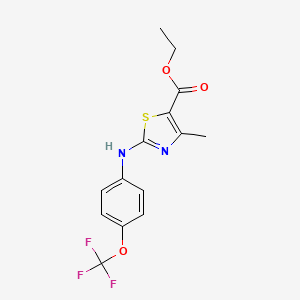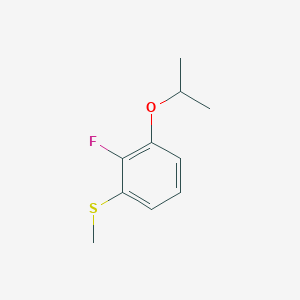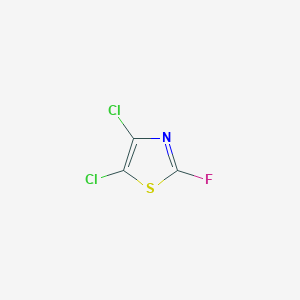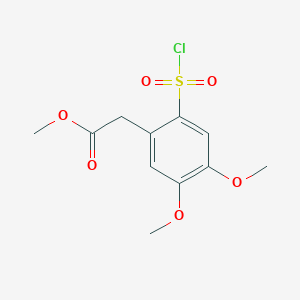
1,4-Bis(fluoren-9-yl)-butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(fluoren-9-yl)-butane (1,4-BFB) is a synthetic organic compound derived from fluorene, a hydrocarbon with two fused benzene rings. It is a colorless, crystalline solid with a molecular weight of 246.3 g/mol and a melting point of approximately 39 °C. 1,4-BFB is a useful organic building block for the synthesis of a variety of organic compounds, ranging from pharmaceuticals to polymers. It is also widely used in the field of scientific research for its unique properties and applications.
作用機序
1,4-Bis(fluoren-9-yl)-butane is a synthetic organic compound, and its mechanism of action is not well understood. However, it is known that 1,4-Bis(fluoren-9-yl)-butane can undergo a variety of chemical reactions, including polymerization, cyclization, and oxidation. It is also known that 1,4-Bis(fluoren-9-yl)-butane can be used as a building block for the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,4-Bis(fluoren-9-yl)-butane are not well understood. However, it is known that 1,4-Bis(fluoren-9-yl)-butane can undergo a variety of chemical reactions, including polymerization, cyclization, and oxidation. In addition, 1,4-Bis(fluoren-9-yl)-butane is known to have a low toxicity and is not considered to be a health hazard.
実験室実験の利点と制限
The advantages of using 1,4-Bis(fluoren-9-yl)-butane in laboratory experiments include its low cost, availability, and low toxicity. It is also a versatile compound that can be used in a variety of reactions and can be used as a building block for the synthesis of a variety of organic compounds. The main limitation of using 1,4-Bis(fluoren-9-yl)-butane in laboratory experiments is its relatively low reactivity.
将来の方向性
1,4-Bis(fluoren-9-yl)-butane has many potential future applications in scientific research. It can be used in the synthesis of polymers, such as poly(vinyl chloride) and poly(methyl methacrylate), for the production of nanomaterials and nanocomposites. In addition, 1,4-Bis(fluoren-9-yl)-butane can be used in the synthesis of pharmaceuticals, such as anti-cancer agents, and in the synthesis of organic compounds for use in drug delivery systems. Finally, 1,4-Bis(fluoren-9-yl)-butane can be used in the synthesis of organic compounds for use in bio-sensing applications.
合成法
1,4-Bis(fluoren-9-yl)-butane can be synthesized in two ways: the direct synthesis and the indirect synthesis. In the direct synthesis, 1,4-Bis(fluoren-9-yl)-butane is synthesized using a Friedel-Crafts reaction between fluorene and butyl bromide. The reaction is carried out in the presence of anhydrous aluminum chloride and a suitable solvent, such as dichloromethane. The reaction is carried out at a temperature of 60-70 °C and the product is isolated by distillation. In the indirect synthesis, 1,4-Bis(fluoren-9-yl)-butane is synthesized using a Wittig reaction between fluorene and a phosphonium salt. The reaction is carried out in the presence of a base, such as sodium hydride, and a suitable solvent, such as dichloromethane. The reaction is carried out at a temperature of 0-5 °C and the product is isolated by distillation.
科学的研究の応用
1,4-Bis(fluoren-9-yl)-butane is widely used in scientific research for its unique properties and applications. It is used as a building block for the synthesis of a variety of organic compounds, such as pharmaceuticals, polymers, and other materials. It is also used in the synthesis of polymers, such as poly(vinyl chloride) and poly(methyl methacrylate). In addition, 1,4-Bis(fluoren-9-yl)-butane is used in the synthesis of polymers for the production of nanomaterials and nanocomposites.
特性
IUPAC Name |
9-[4-(9H-fluoren-9-yl)butyl]-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26/c1-5-15-25-21(11-1)22-12-2-6-16-26(22)29(25)19-9-10-20-30-27-17-7-3-13-23(27)24-14-4-8-18-28(24)30/h1-8,11-18,29-30H,9-10,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHDHNPKCVMUFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCCCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(fluoren-9-yl)-butane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


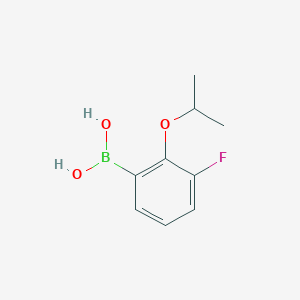
![6-Methoxy-pyrazolo[1,5-a]pyridine](/img/structure/B6308743.png)






